1,3-Benzodioxole-5-carboxamide
Description
Significance of the 1,3-Benzodioxole (B145889) Core in Contemporary Chemical Research
The 1,3-benzodioxole core is a pivotal structural motif in modern chemical and pharmaceutical research. chemicalbook.com This heterocyclic organic compound, also known as methylenedioxybenzene, is characterized by a benzene (B151609) ring fused to a five-membered dioxole ring containing two oxygen atoms. chemicalbook.com This arrangement confers a high degree of aromaticity and stability, while the oxygen atoms enrich the ring with electrons, making it reactive and a valuable component in organic synthesis. chemicalbook.com
The significance of the 1,3-benzodioxole moiety is underscored by its presence in numerous bioactive natural products and synthetic compounds. wikipedia.org It is a key building block in the synthesis of a wide array of pharmaceutical agents and is investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects. chemicalbook.com Derivatives of 1,3-benzodioxole have demonstrated a broad spectrum of biological activities, such as anticancer, antimicrobial, and antioxidant properties. ontosight.ainih.govchemicalbook.com For instance, some derivatives have shown cytotoxic activity against various human tumor cell lines. chemicalbook.com
Furthermore, the 1,3-benzodioxole structure has been instrumental in the development of insecticide synergists since the observation that sesame oil, which contains methylenedioxyphenyl compounds, enhances the efficacy of pyrethrum. chemicalbook.com In materials science, these compounds have been explored for applications such as fluorescent dyes and as coinitiators in the photopolymerization of dental resins. chemicalbook.com The versatility of the 1,3-benzodioxole core allows for the creation of a diverse range of derivatives, continually expanding its utility in various scientific fields. chemicalbook.com
Overview of Research Directions for Carboxamide Derivatives
Carboxamide derivatives represent a highly promising class of compounds in contemporary drug discovery, with research spanning a multitude of therapeutic areas. nih.gov A significant focus of this research is in the field of oncology, where carboxamide derivatives are being extensively investigated as potential anticancer agents. nih.govnih.gov Studies have shown that these compounds can interact with various oncogenic targets and exhibit favorable pharmacological profiles. nih.gov For example, N-substituted 1H-indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against breast, leukemia, and colon cancer cell lines. nih.govnih.gov
The structural versatility of the carboxamide group allows for the design and synthesis of derivatives with a wide range of biological activities. Beyond cancer, research has explored their potential as:
Antimicrobial agents ontosight.ai
Anti-inflammatory agents ontosight.ai
Enzyme inhibitors mdpi.com
Modulators of key cancer pathways mdpi.com
The research process for carboxamide derivatives often involves a multi-pronged approach that includes design, synthesis, and biological evaluation. nih.gov Computational methods like molecular docking are frequently employed to predict the binding interactions of these derivatives with biological targets, such as enzymes and receptors, thereby guiding the design of more potent and selective compounds. nih.gov The integration of synthetic chemistry, biological assays, and computational modeling provides a robust framework for the continued development of carboxamide-based compounds as potential therapeutic agents. researchgate.net
Historical Context and Evolution of Benzodioxole-Based Compound Studies
The study of benzodioxole-based compounds has a rich history, originating from the investigation of natural products. One of the earliest and most well-known benzodioxole derivatives is safrole, a major component of sassafras oil. nih.gov Historically, the unique properties of these compounds led to their use in various applications. For instance, the ability of methylenedioxyphenyl compounds, found in sesame oil, to synergize the insecticidal action of pyrethrum was a significant early discovery that spurred further research into this chemical class. chemicalbook.com
In the mid-20th century, the synthesis and pharmacological properties of various benzodioxole derivatives began to be systematically explored. For example, 3,4-Methylenedioxyamphetamine (MDA) was patented in the 1960s as an ataractic and anorectic. wikipedia.org The discovery of the psychoactive properties of certain benzodioxole derivatives also led to extensive research in the fields of pharmacology and neuroscience.
Over time, with the advancement of analytical techniques and a deeper understanding of reaction mechanisms, the focus of benzodioxole research has expanded significantly. mdpi.com Initially recognized for their role in fragrances and as insecticide synergists, the application of benzodioxole derivatives has broadened to include medicinal chemistry and materials science. chemicalbook.comsigmaaldrich.com Researchers have developed numerous synthetic methods, such as the reaction of catechols with disubstituted halomethanes, to create a diverse library of benzodioxole-based compounds. wikipedia.org This has enabled the investigation of their potential as anticancer, antimicrobial, and antioxidant agents, with some compounds showing promising activity in preclinical studies. nih.govnih.gov The evolution of benzodioxole research highlights a continuous journey from the study of natural products to the rational design of novel molecules with a wide range of potential applications.
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSYTLMIRXITQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282252 | |
| Record name | 1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4847-94-3 | |
| Record name | 1,3-Benzodioxole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4847-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004847943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxole-5-carboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8JE7TWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Derivatization
Fundamental Synthetic Pathways for 1,3-Benzodioxole-5-carboxamide
The construction of the this compound scaffold primarily relies on the formation of a stable amide linkage, a cornerstone reaction in organic synthesis.
The amide bond in this compound is typically synthesized through the reaction of an activated derivative of 1,3-benzodioxole-5-carboxylic acid with an ammonia (B1221849) source or a primary/secondary amine. The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. dur.ac.uk Therefore, the carboxylic acid is almost always activated first.
Common methods for amide bond formation include:
From Acyl Chlorides: The most frequent method involves converting the parent carboxylic acid into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1,3-benzodioxole-5-carbonyl chloride is then reacted with ammonia or an appropriate amine to yield the carboxamide. This method is highly efficient but generates acidic byproducts like HCl, which often requires the addition of a base to neutralize. youtube.com
Using Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate an acyl chloride. These reagents activate the carboxyl group in situ. This approach is common in the synthesis of more complex derivatives.
From Esters: Amides can also be formed via the aminolysis of esters, such as methyl 1,3-benzodioxole-5-carboxylate. This reaction typically requires heating and may be slower than methods involving acyl chlorides.
The choice of method depends on the scale of the reaction, the desired purity, and the sensitivity of other functional groups on the molecule. For instance, in the synthesis of N-substituted benzodioxole acetamide (B32628) derivatives, researchers have successfully used oxalyl chloride to create the intermediate acyl chloride, which then readily reacts with an amine in the presence of a base like triethylamine. frontiersin.org
The principal starting material for the synthesis of this compound and its derivatives is 1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid. biosynth.comnih.gov This compound is a naturally occurring substance found in various plants. nih.gov Its chemical properties are central to the synthesis of the target carboxamide.
The carboxylic acid group is the key functional handle for derivatization. As discussed, it can be converted into a variety of activated species to facilitate amide bond formation. The stability of the benzodioxole ring system under many standard reaction conditions makes this precursor robust and versatile for further chemical modifications.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1,3-benzodioxole-5-carboxylic acid | nih.govnist.gov |
| Synonyms | Piperonylic acid, Heliotropic acid, 3,4-Methylenedioxybenzoic acid | nih.govnist.govnist.gov |
| CAS Number | 94-53-1 | nih.govnist.gov |
| Molecular Formula | C₈H₆O₄ | nih.govnist.gov |
| Molecular Weight | 166.13 g/mol | nih.govnist.gov |
Strategies for Chemical Diversification and Structural Elaboration
Once the this compound core is synthesized, its structure can be further diversified to modulate its properties. This can be achieved by targeting the aromatic ring, the benzodioxole moiety, or by incorporating the entire structure into larger systems.
The phenyl ring of the benzodioxole system is amenable to electrophilic aromatic substitution reactions. The dioxole group is an ortho, para-directing activator, meaning new substituents are typically introduced at the position adjacent to the carboxamide group.
Key functionalization reactions include:
Halogenation: Bromination and chlorination of the aromatic ring can be achieved using appropriate reagents. For example, direct bromination of the related 1,3-benzodioxole-5-carboxaldehyde has been shown to install a bromine atom on the aromatic ring. researchgate.net Similarly, 5-Bromo-1,3-benzodioxole is a known synthetic intermediate. medchemexpress.com
Nitration: Introduction of a nitro group (–NO₂) onto the aromatic ring can be performed using standard nitrating mixtures (e.g., HNO₃/H₂SO₄). The nitro group can then serve as a handle for further transformations, such as reduction to an amino group.
Friedel-Crafts Reactions: The benzodioxole ring can act as a nucleophile in Friedel-Crafts alkylation or acylation reactions, allowing for the introduction of carbon-based substituents. acs.org
Functionalization of the methylene (B1212753) bridge of the dioxole ring is less common but can provide a route to novel derivatives.
| Reaction Type | Typical Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Bromination | Br₂ or N-Bromosuccinimide (NBS) | Position 6 | researchgate.net |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Position 6 | google.com |
| Nitration | HNO₃/H₂SO₄ | Position 6 | N/A |
The this compound moiety can be used as a building block for the synthesis of more complex heterocyclic structures. This is a common strategy in medicinal chemistry to explore new biological activities.
Thiazoles are an important class of heterocyclic compounds known for a wide range of biological activities. researchgate.netmdpi.com The this compound scaffold can be integrated with a thiazole (B1198619) ring in several ways. A prominent method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Synthetic strategies for thiazole derivatives include:
Formation of an N-(Thiazolyl) Amide: 1,3-Benzodioxole-5-carboxylic acid can be coupled with a pre-formed aminothiazole derivative using standard amide bond formation techniques (e.g., EDC/HOBt coupling) to yield N-(thiazol-yl)-1,3-benzodioxole-5-carboxamides. researchgate.net
Formation of a 2-(Benzodioxolyl)thiazole: 1,3-Benzodioxole-5-carbothioamide, which can be prepared from the corresponding amide, can serve as a key intermediate. sigmaaldrich.com Reaction of this thioamide with an appropriate α-halocarbonyl compound, such as ethyl bromopyruvate, would lead to the formation of a 2-(1,3-benzodioxol-5-yl)thiazole derivative. This approach has been used to synthesize various 2-aryl-thiazole-5-carboxamides. mdpi.comresearchgate.net
These synthetic routes provide access to a diverse library of thiazole derivatives containing the 1,3-benzodioxole (B145889) core, enabling further investigation of their chemical and biological properties. nih.gov
Incorporation into Heterocyclic Systems
Pyrimidine (B1678525) Derivatives
The fusion of a pyrimidine ring system with the this compound framework has been a subject of interest in medicinal chemistry. A series of novel 1,3-benzodioxole-pyrimidine derivatives have been designed and synthesized, demonstrating the chemical tractability of this scaffold. ontosight.ai The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available materials. These synthetic efforts have led to the creation of a library of compounds with varying substituents on the pyrimidine ring, allowing for the systematic investigation of structure-activity relationships. ontosight.ai
For instance, certain synthesized 1,3-benzodioxole-pyrimidine derivatives have shown notable fungicidal activities. ontosight.ai Specifically, compounds designated as 4e , 4g , 4n , 5c , and 5e in one study displayed excellent fungicidal effects against various fungal strains in vitro. ontosight.ai Further investigation of compound 5c revealed significant protective and curative efficacy against Alternaria solani on tomato plants. ontosight.ai Microscopic analysis indicated that this compound could disrupt the surface morphology of fungal mycelia, thereby inhibiting fungal growth. ontosight.ai The mechanism of action for some of these derivatives is proposed to be the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme. ontosight.ai
| Compound ID | Biological Activity | Target Organism/Enzyme |
| 4e, 4g, 4n | Fungicidal | Various fungal strains |
| 5c | Fungicidal (protective & curative) | Alternaria solani |
| 5e | Fungicidal | Various fungal strains |
| 5c | SDH Inhibitory Activity (IC₅₀: 3.41 μM) | Succinate Dehydrogenase |
Chromene Conjugates
The synthesis of chromene conjugates of this compound represents another avenue of chemical derivatization. A representative example is the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide. The synthetic pathway for such molecules is typically a multi-step process.
The general synthetic strategy involves:
Formation of the Chromene Core : This is often achieved through the condensation of a substituted resorcinol (B1680541) with a β-keto ester under acidic conditions.
Introduction of Substituents : For the example mentioned, an ethyl group is introduced at the 6-position of the chromene ring. This can be accomplished via alkylation with ethyl bromide or through a Friedel-Crafts acylation followed by a reduction step.
Carboxamide Coupling : The final step involves the coupling of the chromene-2-carboxylic acid with 1,3-benzodioxol-5-ylmethylamine. This amide bond formation is typically facilitated by standard peptide coupling reagents.
This modular approach allows for the synthesis of a variety of analogues by changing the substituents on both the chromene and the benzodioxole moieties.
Imidazole-Semicarbazone Frameworks
The synthesis of imidazole-semicarbazone frameworks incorporating a 1,3-benzodioxole moiety has been reported. nih.govresearchgate.netnih.gov These syntheses typically begin with a Mannich reaction involving 1-(1,3-benzodioxol-5-yl)ethan-1-one, formaldehyde (B43269), and dimethylamine (B145610) hydrochloride to yield a Mannich base. researchgate.net This intermediate is then reacted with imidazole (B134444) to introduce the imidazole ring. researchgate.net The resulting ketone is subsequently condensed with various substituted semicarbazides to afford the final imidazole-semicarbazone derivatives. nih.govresearchgate.net
The general synthetic route can be summarized as follows:
Mannich Reaction : 1-(1,3-Benzodioxol-5-yl)ethan-1-one is reacted with formaldehyde and dimethylamine hydrochloride in ethanol (B145695) under reflux.
Imidazole Substitution : The resulting Mannich base is treated with imidazole in water under reflux.
Semicarbazone Formation : The ketone intermediate is then reacted with an appropriate semicarbazide (B1199961) at room temperature in the presence of a catalytic amount of glacial acetic acid in ethanol. nih.gov
A range of derivatives can be synthesized by varying the substituent on the semicarbazide portion of the molecule. nih.gov The structures of these compounds are often confirmed using spectroscopic methods, and in some cases, by single-crystal X-ray analysis, which can also determine the configuration of the imine double bond. nih.govresearchgate.netnih.gov
| Derivative Example | Key Reactants |
| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-phenylhydrazinecarboxamide (5a) | Phenylsemicarbazide |
| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(4-bromophenyl)hydrazine carboxamide (5b) | 4-Bromophenylsemicarbazide |
| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(3-chlorophenyl)hydrazine carboxamide (5c) | 3-Chlorophenylsemicarbazide |
Isoxazole (B147169) Constructs
The construction of isoxazole-containing derivatives of this compound can be achieved through the coupling of a pre-formed isoxazole carboxylic acid with a 1,3-benzodioxole amine. For example, 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid can be activated and then reacted with an aniline (B41778) derivative to form an isoxazole-carboxamide. researchgate.net To generate a this compound isoxazole construct, benzo[d] ontosight.aiworldresearchersassociations.comdioxol-5-amine would be used as the amine component in this coupling reaction.
The general procedure for this coupling reaction involves dissolving the isoxazole carboxylic acid in a suitable solvent like dichloromethane, followed by the addition of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The 1,3-benzodioxole amine is then added to the reaction mixture. researchgate.net The reaction progress is monitored by thin-layer chromatography (TLC). researchgate.net
Advanced Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been applied to the derivatization of the 1,3-benzodioxole scaffold. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.
In the context of 1,3-benzodioxole derivatives, a synthetic route may start with a brominated 1,3-benzodioxole derivative. frontiersin.org For instance, (6-bromobenzo[d] ontosight.aiworldresearchersassociations.comdioxol-5-yl)methanol can be used as a starting material. frontiersin.org This compound can be further modified, for example, by converting the alcohol to a leaving group and then introducing other functionalities. The resulting brominated 1,3-benzodioxole derivative can then undergo a Suzuki-Miyaura coupling with a variety of aryl boronic acids to introduce diverse aryl substituents onto the benzodioxole ring. frontiersin.org
The optimized conditions for this coupling reaction often involve the use of a palladium catalyst such as PdCl₂(PPh₃)₂ and a base like potassium carbonate in a solvent system like anhydrous dioxane. frontiersin.org The reaction mixture is typically heated to reflux under an inert atmosphere. frontiersin.org This methodology allows for the synthesis of a wide range of derivatives with good yields. frontiersin.org
Catalyst-Free Synthetic Approaches
Current literature on the synthesis of this compound derivatives predominantly describes methods that employ catalysts. These include transition metal catalysts for cross-coupling reactions and acid or base catalysts for condensation and amide bond formation. A thorough search of available scientific literature did not yield specific examples of catalyst-free synthetic approaches for the derivatization of this compound. While some reactions can be promoted by heat or high pressure, the common and reported methods for achieving the described derivatizations rely on catalytic processes to ensure efficiency and selectivity.
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of derivatives of this compound is a specialized area of organic synthesis that focuses on controlling the three-dimensional arrangement of atoms in the target molecule. This is particularly important when a derivative contains one or more chiral centers, as different stereoisomers can have distinct biological activities.
Despite the importance of stereochemistry in drug discovery and development, a comprehensive review of the scientific literature did not reveal specific, well-established methods for the stereoselective synthesis of derivatives of this compound. While methods exist for the stereoselective synthesis of other classes of 1,3-benzodioxole derivatives, the direct application of these methods to the carboxamide series is not extensively documented. Future research may focus on adapting existing stereoselective methodologies or developing new ones to address this synthetic challenge.
Spectroscopic Characterization and Structural Elucidation in Research
Advanced Spectroscopic Techniques for Structural Confirmation of Novel Derivatives
Spectroscopic methods are fundamental in determining the connectivity and chemical environment of atoms within a molecule. For derivatives of 1,3-benzodioxole-5-carboxamide, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹³C APT NMR)
NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. mdpi.com ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.
¹H NMR: The proton NMR spectrum of this compound in DMSO-d₆ shows characteristic signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dioxole ring, and the amide protons. For instance, a 1D ¹H NMR spectrum was recorded for a 2mM sample in DMSO at 298K on a Bruker Avance 600MHz spectrometer. bmrb.iobmrb.io
In derivatives, the chemical shifts and coupling patterns of these protons can be significantly influenced by the nature and position of substituents. For example, in N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide, a derivative containing the 1,3-benzodioxole (B145889) moiety, the aromatic protons appear at specific chemical shifts, and the amide proton (CONH) is observed as a singlet at δ 9.08 ppm. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For a derivative, N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide, the carbonyl carbon of the amide group (CON) resonates at δ 160.0 ppm, while the aromatic carbons show signals in the range of δ 120.0-132.0 ppm. mdpi.com
Dynamic NMR: In some cases, dynamic NMR experiments are performed to study the presence of different tautomers or conformers. mdpi.com For certain uracil (B121893) derivatives of 1,3-benzodioxole, ¹H- and ¹³C-NMR spectra were recorded at various temperatures to investigate the ratio of isomers. mdpi.com
Below is a table summarizing representative ¹H NMR data for 1,3-benzodioxole and a derivative.
| Compound | Solvent | Proton | Chemical Shift (ppm) |
| 1,3-Benzodioxole | Aromatic | 6.7-6.9 | |
| Methylene (O-CH₂-O) | 5.9 | ||
| N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide | DMSO-d₆ | CONH | 9.08 (s) |
| Aromatic | 7.16 (dd, J=8.3, 2.0 Hz), 7.11 (d, J=1.9 Hz), 7.03 (d, J=8.8 Hz) | ||
| NH₂ | 6.76 (s) | ||
| OCH₂ | 4.07 (dq, J=16.9, 7.0 Hz) | ||
| CH₃ | 3.31 (s), 3.12 (s) | ||
| OCH₂CH₃ | 1.34 (td, J=7.0, 2.7 Hz) |
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous identification of the elemental composition.
For instance, the molecular mass of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one was confirmed to be 322 g/mol , which is in full agreement with its calculated mass. researchgate.net In another study, the HRMS (ESI-QTOF) analysis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(4-methoxyphenyl)propiolamide, a related structure, gave a calculated [M+H]⁺ value of 397.1504, with the found value being 397.1506, confirming the molecular formula C₂₀H₂₀N₄O₅. mdpi.com
The combination of the crystalline sponge method with laser desorption ionization mass spectrometry (LDI-MS) has also been used for the analysis of 1,3-benzodioxole derivatives. rsc.org This method allows for the structural determination of analytes by X-ray crystallography followed by mass spectrometric analysis of the encapsulated guest molecule. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The vibrations of different bonds (stretching, bending) occur at characteristic frequencies.
In the FT-IR spectrum of a compound related to 1,3-benzodioxole, 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one, a sharp band at 1675 cm⁻¹ is characteristic of the carbonyl group (C=O) stretching vibration. researchgate.net The bands at 1581 and 1496 cm⁻¹ correspond to the stretching of the aromatic C=C bonds. researchgate.net Another derivative showed an absorption band of low intensity at 1641 cm⁻¹ characteristic of the stretching of the amide groups and a broad band in the 3700-2700 cm⁻¹ region due to the vibrations of OH and NH₂ groups involved in hydrogen bonds. researchgate.net
The FT-IR spectrum of 5-nitro-1,3-benzodioxole (B1580859) has also been studied, with the CH₂ group's twisting and rocking vibrations appearing in the regions of 1200-1280 cm⁻¹ and 740-900 cm⁻¹, respectively. orientjchem.orgscispace.com
The following table presents typical FT-IR absorption bands for functional groups found in 1,3-benzodioxole derivatives.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Amide) | Stretching | ~1680-1630 |
| C=C (Aromatic) | Stretching | ~1600, ~1500 |
| C-O (Ether) | Stretching | ~1250 |
| O-CH₂-O |
Solid-State Structural Analysis for Definitive Characterization
While spectroscopic methods provide valuable information about molecular structure, solid-state analysis techniques offer the definitive three-dimensional arrangement of atoms in a crystal lattice.
Single Crystal X-ray Diffraction (XRD)
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. semanticscholar.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, providing precise bond lengths, bond angles, and stereochemistry. semanticscholar.org
For example, the structure of 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide) was determined by single-crystal XRD. researchgate.net The compound crystallizes in the monoclinic space group P2₁/n with specific unit cell parameters. researchgate.net The analysis revealed that the amide group adopts a planar Z geometry. researchgate.net Similarly, the stereochemistry of an oxime derivative of 1,3-benzodioxole was unequivocally determined as (E)-configuration using this technique. semanticscholar.org
The crystal structure of Ethyl 3-(1,3-benzodioxol-5-yl)acrylate was also elucidated, showing the 1,3-benzodioxolane system to be planar. researchgate.net
The table below summarizes crystallographic data for a 1,3-benzodioxole derivative.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | Monoclinic | P2₁/n | 8.618(6) | 9.213(6) | 16.785(11) | 93.637(8) | 1330.0(15) | 4 |
Micro Electron Diffraction (MicroED) for Microcrystalline Samples
When crystals are too small for conventional X-ray diffraction, Microcrystal Electron Diffraction (MicroED) emerges as a powerful alternative. youtube.comchemrxiv.org This cryo-electron microscopy technique can determine the structures of proteins and small molecules from nano-sized crystals. youtube.comnih.gov The method involves continuously tilting the crystal in an electron beam and recording the diffraction data. youtube.com
MicroED has proven effective for the structural analysis of various pharmaceutical compounds, offering rapid data collection and analysis, often without the need for complex sample preparation. chemrxiv.org The development of scripted data processing workflows has further accelerated the structural analysis process. chemrxiv.org This technique holds significant promise for the characterization of novel this compound derivatives that may only form microcrystalline solids. chemrxiv.orgnih.gov
Conformational Analysis and Dihedral Angle Studies of Derivatives
The three-dimensional arrangement of atoms and the rotational orientation of substituent groups in derivatives of this compound are critical to understanding their chemical behavior and biological interactions. Research employing techniques such as X-ray crystallography has provided detailed insights into the conformational preferences and dihedral angles of several key derivatives.
Detailed studies have revealed specific spatial arrangements between the core 1,3-benzodioxole ring system and its attached functional groups. For instance, in the capsaicin (B1668287) analogue, N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, the five-membered dioxole ring adopts an envelope conformation. researchgate.netnih.gov In this arrangement, the methylene carbon atom is displaced from the plane formed by the other four atoms of the ring. researchgate.netnih.gov A significant dihedral angle of 84.65 (4)° is observed between the mean plane of the 1,3-benzodioxole system and the attached phenyl ring of the benzenesulfonamide (B165840) group. researchgate.netnih.gov This nearly perpendicular orientation highlights a distinct conformational preference.
In another derivative, (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide, the 1,3-benzodioxole fragment is nearly planar. growkudos.com The dihedral angle between the mean plane of this benzodioxole ring and the N-N-C(=S)-N fragment of the side chain is 23.49 (10)°. growkudos.com This indicates a much more coplanar relationship between the two parts of the molecule compared to the benzenesulfonamide derivative.
The conformation of the 1,3-dioxole (B15492876) ring itself can vary between derivatives. In the crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, two independent molecules were observed in the asymmetric unit. nih.gov In one molecule, the five-membered 1,3-dioxole ring exists in an envelope conformation, with the methylene carbon atom serving as the flap. nih.gov In the second molecule, however, the ring is almost planar. nih.gov
Interactive Data Table: Dihedral Angles in 1,3-Benzodioxole Derivatives
| Compound Name | Interacting Fragments | Dihedral Angle (°) | Conformation of 1,3-Dioxole Ring |
| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | 1,3-Benzodioxole plane and Phenyl ring | 84.65 (4) | Envelope |
| (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide | 1,3-Benzodioxole plane and N-N-C(=S)-N plane | 23.49 (10) | Nearly Planar |
| 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole (Molecule A) | Substituted benzene (B151609) ring and 1,3-dithiane (B146892) ring least-squares plane | 85.62 (9) | Envelope |
| 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole (Molecule B) | Substituted benzene ring and 1,3-dithiane ring least-squares plane | 85.69 (8) | Nearly Planar |
Biological Activities and Mechanistic Explorations
Antineoplastic and Cytotoxic Potential
Derivatives of 1,3-Benzodioxole-5-carboxamide have shown promising results as anticancer agents, exhibiting a range of activities from inhibiting cancer cell growth to inducing programmed cell death.
Research has demonstrated that specific derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines. Notably, new thiourea (B124793) derivatives that incorporate two benzo[d] nih.govnih.govdioxol-5-yl moieties have shown significant antitumor activity. nih.gov For instance, the compound 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea) displayed potent cytotoxic effects against several cancer cell lines. nih.gov
In contrast, studies have indicated that the unsubstituted 1,3-benzodioxole (B145889) derivative on its own may not possess antiproliferative properties, even at high concentrations. nih.gov This suggests that the anticancer efficacy is intrinsically linked to the specific structural modifications of the parent molecule.
Another class of derivatives, where the 1,3-benzodioxole moiety is conjugated with arsenical precursors, has also been shown to have potent anti-proliferation effects against multiple cancer cell lines. nih.gov These fabricated arsenicals exhibited broad-spectrum anti-proliferation efficiency. nih.gov
A selection of these thiourea derivatives and their cytotoxic activity, measured by their half-maximal inhibitory concentration (IC50), are presented in the table below.
| Compound Name | Cancer Cell Line | IC50 (µM) |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea) | HepG2 | 2.38 |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea) | HCT116 | 1.54 |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea) | MCF-7 | 4.52 |
| Doxorubicin (Reference Drug) | HepG2 | 7.46 |
| Doxorubicin (Reference Drug) | HCT116 | 8.29 |
| Doxorubicin (Reference Drug) | MCF-7 | 4.56 |
Data sourced from a study on bis-benzo[d] nih.govnih.govdioxol-5-yl thiourea derivatives. nih.gov
A key mechanism through which derivatives of this compound exert their anticancer effects is the induction of apoptosis, or programmed cell death. The conjugation of 1,3-benzodioxole derivatives with arsenicals leads to the initiation of apoptosis in cancer cells. nih.govnih.gov This process is a crucial target in cancer therapy as it allows for the elimination of malignant cells without inducing an inflammatory response.
The study on bis-benzo[d] nih.govnih.govdioxol-5-yl thiourea derivatives also confirmed their ability to induce apoptosis. nih.gov Further investigation into the mechanism revealed that these compounds affect the mitochondrial apoptosis pathway, a critical signaling cascade that controls cell death. nih.gov
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The thiourea derivatives demonstrated significant activity against HepG2 cells, with some compounds showing greater potency than the standard chemotherapy drug, doxorubicin. nih.gov
The anticancer mechanism for these thiourea derivatives was found to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a key protein in cell signaling that, when overactive, can lead to uncontrolled cell growth and tumor formation. By inhibiting EGFR, these compounds effectively halt the proliferation of cancer cells. nih.gov
While direct modulation of the AKT1 pathway by this compound has not been extensively documented, the broader class of benzodioxole derivatives has been implicated in pathways that are interconnected with AKT signaling. The PI3K/Akt pathway is a critical intracellular signaling network that is often dysregulated in cancer, promoting cell survival and proliferation. nih.gov The anticancer activity of many natural and synthetic compounds is attributed to their ability to interfere with this pathway. Given that derivatives of this compound inhibit EGFR, which is an upstream activator of the PI3K/Akt pathway, it is plausible that these compounds indirectly influence AKT1 signaling. However, further research is needed to establish a direct link and elucidate the specific mechanisms.
A notable application of 1,3-benzodioxole derivatives is in enhancing the anticancer properties of arsenicals. nih.govnih.gov Arsenic-based drugs have been used in cancer treatment, but their clinical application is often limited by toxicity. By conjugating 1,3-benzodioxole derivatives with arsenical precursors, researchers have created novel compounds with improved anti-tumor efficiency. nih.gov
These fabricated arsenicals work by inhibiting the thioredoxin (Trx) system, particularly the enzyme thioredoxin reductase (TrxR). nih.gov The Trx system is a major antioxidant system in cells and is often overactive in cancer cells, contributing to their survival and resistance to treatment. By inhibiting TrxR, the 1,3-benzodioxole-arsenical conjugates induce significant oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptosis. nih.gov This targeted inhibition of the Trx system represents a promising strategy for developing more effective and less toxic cancer therapies. nih.gov
Metabolic and Endocrine System Modulation
The influence of this compound and its derivatives extends to the modulation of metabolic and endocrine systems. While the direct effects of the parent compound are not well-defined, certain derivatives have shown the potential to act as endocrine disruptors and to modulate metabolic processes. The broader class of benzodioxoles has been identified in lists of potential endocrine-disrupting chemicals, although the specific impact of the carboxamide form requires more targeted investigation. iehconsulting.co.uk
Antidiabetic Efficacy: Alpha-Amylase Inhibition
Recent research has highlighted the potential of this compound derivatives as effective antidiabetic agents, primarily through the inhibition of α-amylase. nih.gov A 2023 study published in Molecules detailed the synthesis and evaluation of several benzodioxole carboxamide derivatives. nih.gov The study found that certain derivatives, namely IIa and IIc, exhibited potent inhibition of α-amylase with IC50 values of 0.85 and 0.68 µM, respectively. nih.gov This inhibitory action is crucial in managing diabetes as α-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition can help regulate post-prandial blood glucose levels. nih.gov
The study also underscored the safety profile of these compounds, noting their negligible cytotoxic effects on normal human embryonic kidney cells (Hek293t), with IC50 values greater than 150 µM. nih.gov Furthermore, in vivo experiments with compound IIc in a streptozotocin-induced diabetic mouse model demonstrated a significant reduction in blood glucose levels, from 252.2 mg/dL to 173.8 mg/dL after five doses. nih.gov These findings suggest that the this compound scaffold is a promising candidate for the development of novel synthetic antidiabetic drugs. nih.gov
| Compound | α-Amylase IC50 (µM) | Source |
|---|---|---|
| IIa | 0.85 | nih.gov |
| IIc | 0.68 | nih.gov |
Anti-hyperlipidemic Effects
While direct studies focusing solely on the anti-hyperlipidemic effects of this compound are not extensively detailed in the provided search results, the broader context of its metabolic regulatory functions suggests a potential role. The antidiabetic properties, particularly the modulation of glucose metabolism, can be intrinsically linked to lipid metabolism. Further research is warranted to specifically elucidate the anti-hyperlipidemic mechanisms of this compound.
Receptor Modulatory Activities
This compound derivatives have been identified as potent modulators of specific receptor systems, including purinergic P2X receptors and auxin receptors.
P2X Receptor Antagonism (h-P2X4R, h-P2X7R) and Purinergic Signaling
P2X receptors, which are ligand-gated ion channels activated by ATP, are implicated in various physiological and pathological processes, including inflammation and pain. nih.govnih.gov Research has shown that derivatives of this compound can act as antagonists for specific human P2X receptors (h-P2X4R and h-P2X7R). nih.gov
A 2022 study in the European Journal of Medicinal Chemistry investigated a series of 17 new compounds derived from 1,3-benzodioxole-5-carboxylic acid. nih.gov The study identified compounds with significant inhibitory potential and selectivity for h-P2X4R and h-P2X7R. nih.gov Specifically, compound 9o, N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide, was a potent and selective antagonist for h-P2X4R with an IC50 of 0.039 µM. nih.gov Another derivative, 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide), was identified as the most potent and selective antagonist for h-P2X7R, with an IC50 of 0.018 µM. nih.gov These findings highlight the potential of the this compound scaffold in developing selective P2X receptor antagonists. nih.gov
| Compound | Target Receptor | IC50 (µM) | Source |
|---|---|---|---|
| 9o | h-P2X4R | 0.039 ± 0.07 | nih.gov |
| 9q | h-P2X7R | 0.018 ± 0.06 | nih.gov |
The same study also elucidated the mechanism of antagonism for the most potent compounds. nih.gov Both compound 9o and 9q were found to exhibit a non-competitive negative allosteric mode of antagonism. nih.gov This means they bind to a site on the receptor that is distinct from the ATP binding site, and this binding reduces the receptor's response to ATP without directly competing with it. nih.govnih.gov This allosteric modulation provides a sophisticated mechanism for fine-tuning receptor activity and offers a promising avenue for therapeutic intervention. nih.gov
Auxin Receptor Agonism (e.g., TIR1)
In the realm of plant biology, derivatives of 1,3-benzodioxole have been shown to act as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). frontiersin.orgnih.gov Auxins are crucial plant hormones that regulate various aspects of growth and development. nih.gov A 2022 study published in Frontiers in Plant Science reported the design and synthesis of a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides. frontiersin.orgnih.gov
One of these compounds, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa. frontiersin.orgnih.gov Further investigation revealed that K-10 functions as an auxin-like substance that is recognized by the TIR1 receptor. frontiersin.orgnih.gov Molecular docking analysis indicated that K-10 possesses a stronger binding affinity for TIR1 than the natural auxin, NAA (1-naphthylacetic acid). frontiersin.orgnih.gov This agonistic activity at the TIR1 receptor suggests that 1,3-benzodioxole derivatives could be developed as novel plant growth regulators to enhance root systems and potentially improve crop production. frontiersin.orgnih.gov
Endocannabinoid System Interactions (e.g., Monoacylglycerol Lipase (B570770) (MAGL), CNR1, CNR2)
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a role in regulating a range of functions and processes. While direct studies on this compound are limited, research on related structures suggests potential interactions.
Monoacylglycerol lipase (MAGL) is a key enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL increases 2-AG levels, which can then modulate cannabinoid receptors. The development of reversible MAGL inhibitors is an area of active research. nih.gov Studies on 1,5-diphenylpyrazole-3-carboxamide derivatives have identified potent and selective MAGL inhibitors, highlighting the importance of the carboxamide functional group in designing such compounds. nih.gov This suggests that the carboxamide moiety of this compound could be a relevant feature for potential MAGL interaction, though specific research is required.
The primary targets of the ECS are the cannabinoid receptors type 1 (CNR1 or CB1) and type 2 (CNR2 or CB2). wikipedia.orgnih.gov CNR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous system. wikipedia.orgnih.gov Its activation typically inhibits neurotransmitter release. wikipedia.orgnih.gov CNR2 is also a GPCR, primarily associated with immune cells. There is currently no direct evidence linking this compound to the activation or inhibition of CNR1 or CNR2.
Anti-infective and Immunomodulatory Applications
The 1,3-benzodioxole nucleus is a common feature in compounds exhibiting antimicrobial properties.
Antifungal Activity Against Pathogenic Strains
Novel 1,3-benzodioxole-pyrimidine derivatives have been synthesized and shown to possess excellent fungicidal activity against a range of pathogenic fungal strains. acs.org One particular compound, designated 5c, demonstrated a broad spectrum of activity. acs.org The mechanism of action for this class of derivatives is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. acs.org Compound 5c exhibited potent SDH inhibitory activity, comparable to the commercial fungicide boscalid (B143098). acs.org
Table 2: In Vitro Antifungal Activity (EC₅₀) of Compound 5c
| Fungal Strain | Compound 5c (mg/L) | Boscalid (mg/L) |
|---|---|---|
| Alternaria solani | 0.07 | 0.16 |
| Botrytis cinerea | 0.44 | 5.02 |
| Gibberella zeae | 0.57 | 1.28 |
| Rhizoctonia solani | 6.96 | >50 |
| Fusarium oxysporum | 6.99 | >50 |
Data sourced from Journal of Agricultural and Food Chemistry, 2022. acs.org
Schistosomicidal Efficacy
Schistosomiasis is a significant parasitic disease, and the reliance on a single drug, praziquantel, has raised concerns about the potential for drug resistance. nih.gov This has spurred the search for new schistosomicidal agents. A study investigating new 1,3-benzodioxole derivatives found that all synthesized compounds showed in vitro activity against the parasite Schistosoma mansoni. nih.gov
One derivative, compound 12, which features a thiazolidinone ring attached to the 1,3-benzodioxole core, was identified as particularly effective. nih.gov It caused 100% mortality of adult worms within 72 hours at a concentration of 100 μM. nih.gov Ultrastructural analysis using scanning electron microscopy revealed that the compound inflicted severe damage to the parasite's tegument (outer covering), including desquamation, edema, and the formation of bubbles, which likely contributed to the death of the worms. nih.gov
Table 3: Schistosomicidal Activity of Derivative 12 against S. mansoni
| Concentration (μM) | Exposure Time | Mortality Rate (%) |
|---|---|---|
| 100 | 72 hours | 100 |
| 50 | 72 hours | 83.3 |
Data sourced from Biomedicine & Pharmacotherapy, 2018. nih.gov
Neuropharmacological and Gastrointestinal Potentials
The structural backbone of this compound, which features a benzamide (B126) group, is common to various pharmacologically active agents, suggesting its potential for interaction with biological systems in the nervous and gastrointestinal tracts.
Munc13-1 is a crucial protein in the machinery of neurotransmitter release, essential for the priming of synaptic vesicles for exocytosis. While direct studies on the interaction between this compound and Munc13-1 are not extensively documented in current literature, the broader class of benzodioxole derivatives is being explored for various biological activities. For instance, certain derivatives of 1,3-benzodioxole have been patented for their inhibitory effects on enzymes like EZH1 and/or EZH2, which are involved in epigenetic regulation and could have downstream effects on neuronal gene expression google.com. However, a specific mechanistic link to Munc13-1-mediated neurotransmitter release for this compound itself remains an area for future investigation.
Prokinetic agents are substances that enhance gastrointestinal motility. A significant class of these agents includes substituted benzamide derivatives, which often exert their effects by acting as agonists for the serotonin (B10506) 5-HT₄ receptor. acs.orggraphyonline.com This agonism facilitates the release of acetylcholine (B1216132) from myenteric neurons, promoting gut contractions. graphyonline.com
Given that this compound is a benzamide derivative, it shares a core structural feature with established prokinetic drugs like cisapride (B12094) and mosapride. acs.orggraphyonline.com Research into new, highly selective 5-HT₄ receptor agonists continues to be a focus for treating gastrointestinal motility disorders such as gastroparesis and chronic constipation. nih.govresearchgate.netfrontiersin.orgnih.gov While direct clinical trials on this compound as a prokinetic agent are not prominent in the literature, its structural similarity to this pharmacologically active class suggests it as a candidate for such investigations.
Table 1: Examples of Benzamide and Related Prokinetic Agents
| Agent | Mechanism of Action | Primary Use |
| Cisapride | 5-HT₄ Receptor Agonist | Gastrointestinal Motility Disorders |
| Mosapride | Selective 5-HT₄ Receptor Agonist | Functional Dyspepsia, Gastritis |
| Prucalopride | High-affinity, selective 5-HT₄ Receptor Agonist | Chronic Constipation |
| Metoclopramide | Dopamine D₂ Receptor Antagonist, 5-HT₄ Agonist | Gastroparesis, Nausea |
This table provides examples of related compounds and does not imply tested activity for this compound.
Antioxidant Properties and Reactive Oxygen Species Scavenging
The 1,3-benzodioxole moiety is a component of many natural and synthetic compounds that exhibit antioxidant activity. Research has focused on the ability of these compounds to scavenge free radicals and mitigate oxidative stress, a key factor in numerous disease pathologies.
A study on the synthesis and biological evaluation of benzodioxole derivatives investigated the antioxidant potential of compounds structurally related to this compound. najah.eduresearchgate.net Specifically, benzodiazepine (B76468) derivatives synthesized from a benzodioxole scaffold demonstrated moderate antioxidant activity. researchgate.net In one study, two such derivatives, compounds 7a and 7b , were evaluated for their ability to scavenge free radicals. researchgate.net
Table 2: Antioxidant Activity of Benzodiazepine Derivatives of Benzodioxole
| Compound | IC₅₀ (µM) |
| 7a | 39.85 |
| 7b | 79.95 |
| Trolox (Reference) | 7.72 |
Data sourced from a study on benzodioxole derivatives. researchgate.net
The results indicate that while these derivatives possess antioxidant capabilities, they are less potent than the reference antioxidant Trolox. researchgate.net The study suggests that further modification of the benzodioxole-carboxamide structure could lead to the development of more potent antioxidant agents. najah.edu The general antioxidant potential of the broader benzodioxole family of compounds is also recognized. ontosight.aiontosight.ai
Investigation as Biochemical Probes and Tools
The 1,3-benzodioxole scaffold serves as a versatile starting point for the synthesis of molecules designed to probe biological systems. Its derivatives have been developed as specific inhibitors or agonists to study cellular processes and enzyme functions.
In one line of research, a series of N-(benzo[d] acs.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were synthesized and evaluated as auxin receptor agonists. nih.gov These compounds were used as chemical tools to study root growth and development in plants like Arabidopsis thaliana, demonstrating auxin-like activity. nih.gov
In another example, novel 1,3-benzodioxole-pyrimidine derivatives were designed to function as potential succinate dehydrogenase (SDH) inhibitors. acs.org SDH is a crucial enzyme in the mitochondrial electron transport chain and the citric acid cycle. The synthesized compounds, particularly compound 5c , showed potent inhibitory activity against SDH and exhibited significant fungicidal effects, making them valuable tools for studying fungal metabolism and developing new antifungal agents. acs.org
Table 3: Biochemical Probe Applications of 1,3-Benzodioxole Derivatives
| Derivative Class | Target | Application | Research Area |
| N-(benzo[d] acs.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptors | Agonists to study root development | Plant Biology |
| 1,3-Benzodioxole-pyrimidine derivatives | Succinate Dehydrogenase (SDH) | Inhibitors to study fungal metabolism | Mycology, Agrochemicals |
These examples highlight the utility of the this compound framework in creating specialized molecules for biochemical and physiological research.
Computational Chemistry and in Silico Approaches
Molecular Docking for Ligand-Target Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). ajrconline.orgscienceopen.com This analysis is fundamental in drug discovery for understanding potential biological activity. For derivatives of 1,3-benzodioxole-5-carboxamide, docking studies have been instrumental in elucidating their binding interactions with various enzymatic targets.
For instance, benzodioxole-carboxamide derivatives have been evaluated as potential inhibitors of the α-amylase enzyme, which is a target in diabetes research. nih.gov Molecular docking studies were performed to understand the binding interactions between these derivatives and the active site of the α-amylase enzyme. nih.gov Similarly, in the field of agricultural science, a series of N-(benzo[d] nih.govrsc.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed as potential auxin receptor agonists. Molecular docking analysis revealed that a lead compound from this series, K-10, exhibited a stronger binding ability with the auxin receptor TIR1 compared to the natural auxin, 1-naphthylacetic acid (NAA). researchgate.net
In another study, thiazole (B1198619) carboxamide derivatives were investigated as cyclooxygenase (COX) inhibitors. nih.gov Molecular docking helped to identify the possible binding patterns within both COX-1 and COX-2 isozymes, with docking scores for the derivatives ranging from -4.99 to -5.52 for COX-1 and -5.49 to -6.58 for COX-2. nih.gov These studies showcase how molecular docking provides critical insights into the structure-activity relationships of benzodioxole-based compounds.
Table 1: Molecular Docking Studies of this compound Derivatives
| Derivative Class | Target Protein | Key Findings |
|---|---|---|
| Benzodioxole-carboxamides (6a & 6b) | α-Amylase | Investigated binding interactions within the enzyme's active site to explain inhibitory activity. nih.gov |
| N-(benzo[d] nih.govrsc.orgdioxol-5-yl) acetamides (K-series) | Auxin Receptor TIR1 | Derivative K-10 showed stronger binding affinity to TIR1 than the reference compound NAA. researchgate.net |
| Thiazole carboxamides | COX-1 / COX-2 | Compounds showed selective inhibition, with docking scores indicating preferential binding to COX-2 over COX-1. nih.gov |
Homology Modeling for Receptor Structure Prediction
For molecular docking to be performed, a three-dimensional structure of the target protein is required. frontiersin.org While many structures are available through experimental methods like X-ray crystallography, a structure may not always exist for a specific target of interest. In such cases, homology modeling is employed. frontiersin.org This technique builds a 3D model of a target protein using the known experimental structure of a related homologous protein as a template. frontiersin.org
Although the specific studies on this compound derivatives have utilized existing crystal structures for docking, homology modeling represents a critical step in the pipeline when such structures are unavailable. For example, if the 3D structure of the TIR1 auxin receptor or a specific variant of the α-amylase enzyme were unknown, researchers would first need to generate a reliable homology model. The accuracy of the subsequent molecular docking analysis is highly dependent on the quality of this predicted receptor structure.
Virtual Screening for Lead Compound Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govupenn.edu This method is a cost-effective alternative to high-throughput screening, allowing researchers to prioritize which compounds to synthesize and test experimentally. nih.gov
This approach was successfully used to identify novel auxin receptor agonists based on the 1,3-benzodioxole (B145889) scaffold. researchgate.net Using computer-aided drug discovery methods, a virtual screening of artificial chemicals was performed against the auxin receptor TIR1. researchgate.net This process led to the identification of a promising chemical scaffold, which was then used to design and synthesize a series of N-(benzo[d] nih.govrsc.orgdioxol-5-yl)-2-(one-benzylthio) acetamides. researchgate.net The subsequent biological assays confirmed that the identified lead compounds, particularly K-10, were potent root growth promoters, validating the virtual screening approach. researchgate.net
Prediction of Pharmacokinetic Profiles (ADMET) and Metabolic Stability
In drug development, a compound's activity at its target is not enough for it to become a successful drug. It must also have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. fiveable.me In silico tools are widely used to predict these properties early in the discovery process, helping to filter out compounds that are likely to fail later on. fiveable.menih.gov
For derivatives of this compound, several computational ADMET predictions have been reported. In a study of benzodioxole derivatives as potential anti-diabetic agents, in silico Molinspiration calculations were performed. The results showed that all the synthesized compounds, including benzodioxole-carboxamide derivatives (6a & 6b), obeyed Lipinski's rule of five, suggesting they possess drug-like physicochemical properties conducive to oral bioavailability. nih.gov
In a separate study on methoxyphenyl thiazole carboxamide derivatives, the QiKProp module was used for a comprehensive ADME-T analysis. nih.gov Metabolic stability, a key parameter determining a drug's half-life, is another critical pharmacokinetic property. uct.ac.zanih.gov While specific metabolic stability predictions for the parent this compound are not detailed in the reviewed literature, various in silico tools and machine learning models are available to predict this property based on a compound's structure. nih.govsciforum.net
Table 2: In Silico ADMET Predictions for Benzodioxole Derivatives
| Derivative Class | Computational Method | Predicted Property | Finding |
|---|---|---|---|
| Benzodioxole-carboxamides | Molinspiration | Lipinski's Rule of Five | All tested compounds obeyed the rule, indicating drug-likeness. nih.gov |
| Methoxyphenyl thiazole carboxamides | QiKProp Module | ADME-T Analysis | A full ADME-T profile was computationally evaluated for the series. nih.gov |
Theoretical Analysis of Nonlinear Optical (NLO) Properties
Beyond biological activity, computational methods are also used to explore the physical properties of materials. A theoretical analysis was conducted on a derivative, (E)-N-(4-(3-(benzo[d] nih.govrsc.orgdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, to evaluate its nonlinear optical (NLO) properties. nih.govrsc.orgrsc.org NLO materials are important for applications in optical devices and photonics. nih.gov
Researchers used Density Functional Theory (DFT) with the B3LYP and M062X functionals to perform theoretical studies. nih.govrsc.org The results of these calculations showed good agreement with experimental data and provided valuable information on the molecule's electronic structure, polarizability, and kinematic stability. nih.govrsc.org The study concluded that the compound exhibited strong NLO properties, highlighting its potential for use in the development of optical devices. nih.govrsc.org The frontier molecular orbitals (HOMO and LUMO) were analyzed, with the energy gap indicating charge transfer characteristics within the molecule that could contribute to its NLO response. mdpi.com
Table 3: Theoretical NLO Property Analysis of a Quinoline-1,3-Benzodioxole Derivative
| Computational Method | Property Analyzed | Key Finding |
|---|---|---|
| DFT (B3LYP/M062X) | Molecular structure, reactivity, polarizability | Theoretical results showed good agreement with experimental findings. nih.govrsc.org |
| DFT | Nonlinear Optical (NLO) Properties | The compound was found to exhibit strong NLO properties. nih.govrsc.org |
| Frontier Molecular Orbital Analysis | HOMO-LUMO Energy Gap | The energy gap suggests significant intramolecular charge transfer, contributing to the NLO effect. mdpi.com |
Data Triangulation and Purity Analysis in Bioactivity Studies
The reliability of any biological or computational study hinges on the identity and purity of the chemical compound being tested. Data triangulation, the use of multiple methods to corroborate findings, is essential. In chemical synthesis, this involves using several analytical techniques to confirm that the correct molecule has been made and that it is free from impurities that could confound the results.
In studies involving synthesized derivatives of this compound, researchers consistently report extensive characterization. For example, the synthesis of a quinoline-1,3-benzodioxole chalcone (B49325) was confirmed using infrared (IR) spectroscopy, proton (¹H NMR) and carbon (¹³C NMR) nuclear magnetic resonance, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (XRD). nih.govrsc.org Similarly, a series of thiazole carboxamide derivatives were characterized by ¹H, ¹³C-NMR, IR, and HRMS analysis before being subjected to biological evaluation. nih.gov This rigorous analytical approach ensures that the observed bioactivity or physical properties are correctly attributed to the intended compound. The importance of this step is underscored by suppliers of rare chemicals, who may sell products "as-is," placing the responsibility on the researcher to confirm the compound's identity and purity before use. sigmaaldrich.com
Applications in Materials Science and Agricultural Biotechnology
Advanced Materials Development
The unique properties of the 1,3-benzodioxole (B145889) moiety are being explored for the creation of novel materials with specialized functions.
Photonic Applications (e.g., Non-linear Optical Materials)
While research into the specific non-linear optical (NLO) properties of 1,3-benzodioxole-5-carboxamide is still emerging, studies on its derivatives show significant promise for photonic applications. A notable example is a chalcone (B49325) derivative, (E)-N-(4-(3-(benzo[d] Current time information in Bangalore, IN.google.comdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, which has demonstrated strong NLO properties. nih.gov
Theoretical analysis of this derivative revealed a significant intramolecular charge transfer (ICT) from the 1,3-benzodioxole portion, acting as an electron donor, to the α,β-unsaturated carbonyl moiety, which acts as an acceptor. nih.gov This efficient ICT is a key factor for producing NLO effects. nih.gov The study of such derivatives is crucial for the development of new materials for optical devices, potentially with biomedical applications. nih.gov
The investigation into the NLO properties of this quinoline-1,3-benzodioxole chalcone highlights the potential of the 1,3-benzodioxole scaffold in designing materials for advanced photonic technologies. nih.gov
Polymer Synthesis and Drug Delivery Systems
The 1,3-benzodioxole structure is a key component in the development of sophisticated drug delivery systems. Although direct polymerization of this compound is not widely documented, the 1,3-benzodioxole moiety has been successfully incorporated into larger molecules, such as arsenicals, to enhance their therapeutic efficacy. nih.gov
In one study, the 1,3-benzodioxole ring was conjugated with arsenical precursors. This conjugation was inspired by the metabolic behavior of stiripentol, a drug that contains a 1,3-benzodioxole group and is known to inhibit certain enzymes, thereby prolonging the effects of co-administered drugs. nih.gov The resulting organic arsenicals demonstrated a significantly slower elimination rate in mice, maintaining an effective concentration in the blood for a longer duration. nih.gov These conjugated arsenicals also exhibited improved anti-proliferation activity against cancer cells by inhibiting the thioredoxin system and inducing oxidative stress. nih.gov
This approach of conjugating the 1,3-benzodioxole moiety to active drugs showcases a strategic design for improving the pharmacokinetic profiles of therapeutic agents and represents a promising avenue for pre-clinical applications in treating leukemia and other tumors. nih.gov
Agricultural Biotechnology and Crop Enhancement
In the realm of agricultural science, derivatives of this compound have been investigated for their potential to enhance crop growth and protection.
Plant Growth Regulation (e.g., Root System Establishment)
A series of compounds derived from 1,3-benzodioxole have been identified as potent auxin receptor agonists, playing a significant role in promoting root growth. nih.gov Auxins are a class of plant hormones that are crucial for various growth and development processes. nih.gov
In a notable study, a series of N-(benzo[d] Current time information in Bangalore, IN.google.comdioxol-5-yl)-2-(one-benzylthio)acetamides were synthesized and evaluated for their effect on plant growth. nih.gov One particular compound, designated as K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.gov The root growth-promoting activity of K-10 was found to be significantly greater than that of 1-naphthylacetic acid (NAA), a commonly used synthetic auxin. nih.gov
Further investigation revealed that K-10 functions as an auxin-like substance by being recognized by the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.gov It was also found to enhance the transcriptional activity of the auxin response reporter DR5:GUS. nih.gov Transcriptome analysis confirmed that K-10 induces a transcriptional response similar to that of natural auxins and down-regulates genes that inhibit root growth. nih.gov These findings suggest that this class of 1,3-benzodioxole derivatives could be a promising platform for developing novel plant growth regulators to enhance crop production by improving root system establishment. nih.gov
| Compound | Organism | Observed Effect | Mechanism of Action |
| K-10 (N-(benzo[d] Current time information in Bangalore, IN.google.comdioxol-5-yl) derivative) | Arabidopsis thaliana, Oryza sativa | Excellent root growth-promoting activity, exceeding that of NAA. | Acts as a potent auxin receptor agonist, recognized by TIR1. Enhances auxin response reporter (DR5:GUS) activity. |
Fungicidal Agents as Potential Succinate (B1194679) Dehydrogenase Inhibitors
Derivatives of 1,3-benzodioxole have shown significant promise as fungicidal agents, specifically as inhibitors of succinate dehydrogenase (SDH). SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts their energy metabolism, leading to their death. acs.org
A series of novel 1,3-benzodioxole-pyrimidine derivatives were designed and synthesized, with several compounds exhibiting excellent fungicidal activities against a range of fungal strains. acs.org In particular, one compound, labeled 5c, displayed a broad spectrum of activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae. acs.org The efficacy of compound 5c was significantly more potent than the commercial fungicide boscalid (B143098) against most of the tested fungi. acs.org
In vitro enzyme inhibition assays confirmed that compound 5c has pronounced SDH inhibitory activity, with an IC50 value of 3.41 μM, which is comparable to that of boscalid (IC50: 3.40 μM). acs.org Further studies, including fluorescence quenching experiments and molecular docking, supported the strong interaction between compound 5c and the SDH enzyme. acs.org These results indicate that 1,3-benzodioxole-pyrimidine derivatives are a promising class of compounds for the development of new SDHI fungicides. acs.org
| Compound | Fungal Strain | EC50 (mg/L) | Boscalid EC50 (mg/L) | SDH IC50 (μM) |
| 5c | Alternaria solani | 0.07 | 0.16 | 3.41 |
| 5c | Botrytis cinerea | 0.44 | 5.02 | 3.41 |
| 5c | Gibberella zeae | 0.57 | 1.28 | 3.41 |
| 5c | Rhizoctonia solani | 6.96 | >50 | 3.41 |
| 5c | Fusarium oxysporum | 6.99 | >50 | 3.41 |
General Applications as Pesticides or Growth Regulators
The 1,3-benzodioxole moiety is a recognized structural component in the development of pesticides and plant growth regulators. nih.govacs.org The applications discussed in the preceding sections on plant growth promotion and fungicidal activity are prime examples of its utility in agriculture.
Growth-regulating herbicides often act by disrupting plant hormone balance and protein synthesis, leading to various growth abnormalities in weeds. nih.gov The ability of 1,3-benzodioxole derivatives to act as auxin receptor agonists places them in the category of plant growth regulators, which can be harnessed to improve desirable traits in crops, such as enhanced root systems for better water and nutrient uptake. nih.gov
In the context of pesticides, the development of 1,3-benzodioxole-based succinate dehydrogenase inhibitors (SDHIs) represents a significant advancement in the search for new fungicides. acs.org SDHIs are a critical class of fungicides due to their specific mode of action and broad-spectrum activity. acs.org The discovery of potent 1,3-benzodioxole-pyrimidine derivatives offers a new chemical scaffold for creating effective solutions to combat fungal diseases in crops. acs.org
Future Directions and Emerging Research Avenues
Discovery and Development of Novel Chemical Entities
The 1,3-benzodioxole (B145889) core is a versatile starting point for the generation of new chemical entities with a wide array of biological activities. semanticscholar.org Researchers are actively exploring the synthesis of novel derivatives to uncover compounds with enhanced therapeutic properties.
One notable area of research involves the development of 1,3-benzodioxole derivatives as potential anticancer and antioxidant agents. najah.edu For instance, the synthesis of carboxamide-containing benzodioxole compounds has demonstrated cytotoxic activity against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. najah.edu Specifically, compounds designated as 2a and 2b, which feature a dimethoxy phenyl amide moiety, have shown promising anticancer effects. najah.edu This activity is attributed to their structural similarity to CA-4, a known potent anticancer agent. najah.edu Further in-vivo investigations are warranted to validate these findings and to facilitate the design of suitable pharmaceutical formulations. najah.edu
In a different therapeutic area, derivatives of 1,3-benzodioxole are being investigated as potent auxin receptor agonists to promote root growth in plants. frontiersin.orgnih.gov Through computer-aided drug discovery, a series of N-(benzo[d] najah.edufrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. frontiersin.orgnih.gov One particular compound, K-10, exhibited significant root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice), even surpassing the effects of the well-known auxin, 1-naphthylacetic acid (NAA). frontiersin.orgnih.gov This indicates the potential of this class of derivatives as a valuable scaffold for creating new auxin receptor agonists to enhance crop production. frontiersin.orgnih.gov
Furthermore, novel 1,3-benzodioxole-pyrimidine derivatives have been designed and synthesized to act as succinate (B1194679) dehydrogenase (SDH) inhibitors, demonstrating potent fungicidal activities. acs.org Several of these compounds displayed excellent efficacy against various fungal strains in laboratory tests. acs.org
Rational Drug Design and Optimization for Enhanced Therapeutic Potential
Rational drug design, a targeted approach to drug discovery, is being employed to optimize the therapeutic potential of 1,3-benzodioxole-5-carboxamide derivatives. This involves modifying the core structure to enhance binding affinity to specific biological targets and improve pharmacological properties.
An example of this is the design of 3-arylisoxazoline-5-carboxamide and 3-arylisoxazoline-5-acetamide libraries to target the S1 and S4 binding pockets of the Factor Xa enzyme, a key component in the blood coagulation cascade. eurekaselect.com This highlights the use of structural knowledge to guide the synthesis of compounds with specific inhibitory actions. eurekaselect.com
In the context of anticancer research, the presence of dimethoxy phenyl amide derivatives in benzodioxole compounds has been linked to their cytotoxic effects. najah.edu This structural insight provides a clear direction for optimizing these molecules to achieve greater potency against cancer cells. najah.edu Future efforts could focus on modifying these substituent groups to improve their interaction with cancer-related targets. najah.edu
Similarly, in the agricultural sector, molecular docking analysis of the auxin receptor agonist K-10 revealed a stronger binding ability to the TIR1 receptor compared to NAA. frontiersin.orgnih.gov This understanding of the molecular interaction provides a basis for further optimization to develop even more effective root growth promoters. frontiersin.orgnih.gov
Exploration of Polypharmacology and Multi-Target Drug Approaches
The traditional "one target, one drug" paradigm is being challenged by the concept of polypharmacology, which involves a single drug acting on multiple targets. nih.govnih.gov This multi-target approach is particularly promising for treating complex, multifactorial diseases where a single target intervention may be insufficient. nih.govresearchgate.netresearchgate.net
The this compound scaffold, with its potential for diverse biological activities, is a prime candidate for the development of multi-target drugs. najah.edunih.gov For instance, some derivatives have shown both anticancer and antioxidant properties, suggesting a dual mechanism of action that could be beneficial in cancer therapy. najah.edu
The development of multi-target-directed ligands (MTDLs) is an appealing strategy for complex conditions like Alzheimer's disease. researchgate.net While not specific to this compound in the provided context, the principles of designing MTDLs to inhibit multiple pathological pathways are highly relevant. researchgate.net This approach can lead to synergistic therapeutic effects and reduce the likelihood of adverse side effects compared to single-target drugs. researchgate.net
The exploration of polypharmacology for this compound class could lead to the discovery of novel therapeutics for a range of complex diseases, moving beyond the traditional focus on a single molecular target. nih.gov
Preclinical and Translational Research Perspectives
Preclinical and translational research are crucial steps in bridging the gap between laboratory discoveries and clinical applications. For this compound and its derivatives, this involves rigorous evaluation in cellular and animal models to assess their efficacy and pharmacological profiles.
Preclinical evaluations of 1,3-benzodioxole propargyl ether derivatives have identified them as novel inhibitors of the histone deacetylase (HDAC) enzyme, a target in cancer therapy. nih.gov Bioinformatics and computational methods were used to assess their pharmacological properties and interaction with the HDAC-1 enzyme, with some compounds showing higher binding scores than existing approved drugs. nih.gov These compounds also demonstrated good pharmacokinetic properties, marking them as potent candidates for further development to combat cancer progression. nih.gov
In the agricultural domain, the auxin-like physiological functions of the K-10 derivative were confirmed through investigations in Arabidopsis mutants and auxin reporter lines. frontiersin.orgnih.gov Transcriptome analysis further revealed that K-10 induces a transcriptional response similar to auxin. frontiersin.orgnih.gov These preclinical findings provide a strong foundation for translating this research into practical applications for enhancing crop yields. frontiersin.orgnih.gov
Future preclinical studies on carboxamide-benzodioxole derivatives are necessary to confirm their anticancer effects in vivo and to facilitate the design of appropriate dosage forms for potential clinical use. najah.edu
Integration of Advanced Computational Methods and Artificial Intelligence in Compound Discovery
The integration of advanced computational methods and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the exploration of this compound derivatives is no exception. nih.gov These technologies accelerate the identification of promising lead compounds and optimize their properties. nih.gov
Computer-aided drug discovery approaches, including virtual screening, were instrumental in the development of the potent auxin receptor agonist K-10 from a series of N-(benzo[d] najah.edufrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides. frontiersin.orgnih.gov Molecular docking simulations further elucidated the binding mechanism of K-10 with its target receptor. frontiersin.orgnih.gov
Similarly, bioinformatics approaches were employed in the preclinical evaluation of 1,3-benzodioxole propargyl ether derivatives as HDAC inhibitors. nih.gov Computational methods were used to study their interaction with the HDAC-1 enzyme and to evaluate their pharmacokinetic properties. nih.gov
Environmental Impact Assessment Methodologies for Benzodioxole Compounds
As with any chemical compound intended for widespread use, a thorough assessment of the environmental impact of benzodioxole compounds is essential. berwickbank-eia.com This involves developing and applying robust methodologies to evaluate their potential effects on various ecosystems. mdpi.com
New Approach Methodologies (NAMs) are being developed to support environmental risk assessment (ERA). nih.govnih.gov These include in silico models, such as quantitative structure-activity relationship (QSAR) models, which can predict ecotoxicological properties when experimental data is lacking. nih.gov For more data-rich situations, biologically-based models and landscape-based approaches can be applied. nih.gov
A key aspect of ERA is the Cumulative Effect Assessment (CEA), which considers the combined impacts of a substance in conjunction with other existing environmental stressors. berwickbank-eia.com The risk quotient (RQ) method is a common approach used to evaluate the ecotoxicological risk posed by chemicals in the environment. mdpi.com
Developing specific analytical protocols to detect and quantify benzodioxole compounds in environmental samples, such as stormwater, is crucial for monitoring their environmental fate and impact. mdpi.com These methodologies are vital for ensuring the sustainable use of these compounds and for mitigating any potential harm to the environment. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,3-Benzodioxole-5-carboxamide derivatives to improve yields?
- Methodological Answer : Synthesis optimization involves adjusting reaction conditions (e.g., temperature, solvent, catalyst) and precursor ratios. For example, in the synthesis of N-(1,3-Benzodioxol-5-yl)quinoline-carboxamide derivatives, yields of 20–23% were achieved using quinoline precursors and coupling agents. To improve yields, researchers might explore microwave-assisted synthesis, inert atmosphere conditions, or alternative coupling reagents like HATU .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is critical to isolate pure products.
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- 1H NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methylenedioxy groups at δ 5.9–6.1 ppm) .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1640–1660 cm⁻¹ for carboxamide) .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 292 [M⁺] for derivatives in ) .
- Elemental Analysis : Ensures stoichiometric purity (C, H, N percentages within 0.3% of theoretical values) .
Q. How should researchers design in vitro cytotoxicity assays for evaluating this compound derivatives?
- Methodological Answer : Use cell viability assays like MTT or SRB on cancer cell lines (e.g., HeLa, MCF-7).
- Protocol : Seed cells in 96-well plates, treat with compound gradients (1–100 µM), incubate for 48–72 hours, and measure absorbance. Include positive controls (e.g., doxorubicin) and normalize to untreated cells .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA).
Advanced Research Questions
Q. How do structural modifications to the benzodioxole ring affect the bioactivity of carboxamide derivatives?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the 5-position of the benzodioxole ring to modulate electronic effects. For example, methylenedioxy-U-47700 (a U-47700 analogue) showed altered opioid receptor affinity due to the methylenedioxy group replacing dichlorinated substituents .
- Pharmacophore Mapping : Use molecular docking to assess binding interactions with target proteins (e.g., histamine receptors or opioid receptors). Compare binding energies and steric compatibility .
Q. What advanced analytical methods are used to detect novel this compound analogues in complex biological matrices?
- Methodological Answer :
- LC-HRMS : Liquid chromatography coupled with high-resolution mass spectrometry enables precise identification of metabolites or novel derivatives. Retrospective data mining of HRMS datasets can uncover previously undetected analogues (e.g., 3,4-methylenedioxy-U-47700 in forensic samples) .
- Fragmentation Studies : Use MS/MS to generate diagnostic ions (e.g., m/z 149 for benzodioxole fragments). Cross-reference with spectral libraries for confirmation .
Q. How can researchers resolve contradictions in bioactivity data across different assays for the same derivative?
- Methodological Answer :
- Assay Validation : Ensure assay conditions (e.g., cell line viability, serum concentration) are consistent. For example, discrepancies between MTT (mitochondrial activity) and SRB (protein content) assays may arise from differing mechanisms of action .
- Mechanistic Studies : Combine cytotoxicity assays with target-specific evaluations (e.g., enzyme inhibition, receptor binding). Use orthogonal methods (e.g., flow cytometry for apoptosis) to confirm results .
- Data Triangulation : Cross-validate findings using independent techniques (e.g., transcriptomics or proteomics) to identify off-target effects .
Notes for Methodological Rigor
- Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, reaction times) to enable replication .
- Statistical Analysis : Use p-values and confidence intervals to assess significance. For advanced studies, apply multivariate analysis to account for confounding variables .
- Ethical Compliance : Adhere to safety guidelines (e.g., fume hood use for volatile reagents) and ethical standards for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
